1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dichlorobenzyl sulfanyl moiety, and an imidazo[4,5-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazo[4,5-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines under controlled conditions.
Introduction of the Benzyl Group: Benzylation reactions are employed to introduce the benzyl group onto the imidazo[4,5-d]pyridazine core.
Attachment of the Dichlorobenzyl Sulfanyl Moiety: This step involves the reaction of the intermediate compound with 2,6-dichlorobenzyl chloride in the presence of a suitable base to form the desired sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and dichlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride
- Other imidazo[4,5-d]pyridazine derivatives
Uniqueness
1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
4891-73-0 |
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Molecular Formula |
C19H14Cl2N4O2S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-benzyl-2-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-13-7-4-8-14(21)12(13)10-28-19-22-15-16(18(27)24-23-17(15)26)25(19)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,23,26)(H,24,27) |
InChI Key |
QCAJABHIHPZACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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